![molecular formula C13H17N3OS B2502181 N-(2-methoxyethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine CAS No. 450394-36-2](/img/structure/B2502181.png)
N-(2-methoxyethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
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Description
N-(2-methoxyethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine is a chemical compound that has gained significant attention in the field of scientific research. This compound is primarily used in the development of new drugs due to its potential therapeutic properties.
Scientific Research Applications
Self-Assembly and Electrical Conductivity
This compound has been used in the fabrication of supramolecular soft materials for organic electronics and bioelectronics . The molecular structure of the conjugate was designed to favor π-π stacking between BTBT cores and π-delocalization within the self-assembled architectures . Hydrogels with fibrillar structure were obtained upon self-assembly .
2. Dye-Sensitized Solar Cells (DSSCs) and Organic Photovoltaics (OPVs) The compound has been utilized in DSSCs and OPVs as an alternative to fullerene . It is a champion molecule for high-mobility OFET devices .
3. Aggregation-Induced Emission (AIE) and Mechanofluorochromic (MFC) Behaviour The compound has been reported to show AIE and MFC behaviour for the first time . Two new BTBT derivatives were designed and synthesized: BTBT-TPE showed AIE whereas BTBT-NMe showed aggregation-caused quenching (ACQ) .
4. High-Temperature Structure Subjected to Thermo-Mechanical Load CCG sensors have been applied to a high-temperature structure subjected to thermo-mechanical load .
Clean Coal Technology (CCT)
Although not directly related to the compound, the term “CCG” is also used in the context of Clean Coal Geology, which is a discipline researching the genesis, nature, distribution, cleaning potential, clean utilization and environmental effects of resources (coal, coal bed methane, and other coal-associated resources) that can be cleaned by CCT .
properties
IUPAC Name |
N-(2-methoxyethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-17-7-6-14-12-11-9-4-2-3-5-10(9)18-13(11)16-8-15-12/h8H,2-7H2,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZSDDSDDCNCJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C2C3=C(CCCC3)SC2=NC=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine |
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